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molecular formula C12H16N4O2 B8489796 1-Propanol,3-[(5-methyl-1h-pyrazolo[4,3-b]pyridin-7-yl)amino]-,1-acetate

1-Propanol,3-[(5-methyl-1h-pyrazolo[4,3-b]pyridin-7-yl)amino]-,1-acetate

Cat. No. B8489796
M. Wt: 248.28 g/mol
InChI Key: FOMOTVTZWRWERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818754

Procedure details

The title compound was prepared from 7(3-hydroxypropylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine (1.125 g) and acetyl chloride by the general method of Example 4 with the following addition. After removal of solvents under reduced pressure the crude reaction mixture was dissolved in water and brought to pH 9 with 10% sodium hydroxide. The resulting solid was collected and dried before purifying by column chromatography under the conditions used for Example 4. A clear gum was obtained which on trituration with ether gave the title compound as a white solid, m.p. 115°-119° C.
Name
7(3-hydroxypropylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]2[CH:13]=[N:14][NH:15][C:7]=12.[C:16](Cl)(=[O:18])[CH3:17].[OH-].[Na+]>O>[C:16]([O:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]2[CH:13]=[N:14][NH:15][C:7]=12)(=[O:18])[CH3:17] |f:2.3|

Inputs

Step One
Name
7(3-hydroxypropylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
Quantity
1.125 g
Type
reactant
Smiles
OCCCNC1=C2C(=NC(=C1)C)C=NN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvents under reduced pressure the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
before purifying by column chromatography under the conditions
CUSTOM
Type
CUSTOM
Details
A clear gum was obtained which on trituration with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCNC1=C2C(=NC(=C1)C)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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